molecular formula C22H25N5O4S B2928885 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)propanamide CAS No. 1189910-73-3

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)propanamide

Cat. No.: B2928885
CAS No.: 1189910-73-3
M. Wt: 455.53
InChI Key: YUPWXWIBFMFSJC-UHFFFAOYSA-N
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Description

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)propanamide is a heterocyclic compound featuring a thieno-triazolo-pyrimidinone core fused with a propanamide side chain. The structure includes a butyl substituent at position 4 of the pyrimidinone ring and a 3,4-dimethoxyphenyl group attached via an amide linkage.

Properties

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(3,4-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S/c1-4-5-11-26-21(29)20-15(10-12-32-20)27-18(24-25-22(26)27)8-9-19(28)23-14-6-7-16(30-2)17(13-14)31-3/h6-7,10,12-13H,4-5,8-9,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPWXWIBFMFSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)propanamide is a member of the thienotriazolopyrimidine family and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, analgesic, and anticancer properties.

  • Molecular Formula : C22H25N5O4S
  • Molecular Weight : 455.5 g/mol
  • LogP : 4.0041
  • Polar Surface Area : 64.124 Ų

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Key findings include:

Anti-inflammatory and Analgesic Activity

A study on similar compounds within the thienotriazolopyrimidine class demonstrated significant anti-inflammatory effects using formalin-induced paw edema models. The derivatives exhibited not only anti-inflammatory but also analgesic properties with a delayed onset of action. Notably, compounds from this family showed a high gastrointestinal safety level and were well tolerated in experimental settings .

Anticancer Activity

Research into the structure-activity relationship (SAR) of related compounds indicated that certain derivatives effectively inhibit Polo-like kinase 1 (Plk1), a target implicated in various cancers. The inhibition of Plk1 leads to mitotic arrest and antiproliferative effects in cell-based assays. These findings suggest that the compound may possess anticancer properties by disrupting cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatorySignificant reduction in edema; high safety margin
AnalgesicEffective in pain relief with delayed onset
AnticancerInhibits Plk1; induces mitotic arrest

The mechanism of action for this compound appears to involve multiple pathways:

  • COX-2 Inhibition : Molecular docking studies suggest that the compound may interact with cyclooxygenase enzymes, which play a crucial role in inflammation .
  • Plk1 Inhibition : By targeting the polo-box domain of Plk1, it disrupts cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Core Structure: All compounds retain the thieno-triazolo-pyrimidinone backbone, critical for maintaining π-π stacking or hydrogen-bonding interactions in biological systems.
  • Substituent Variations :
    • The target compound ’s 4-butyl group may enhance lipophilicity compared to the 4-propyl group in analogs .
    • The 3,4-dimethoxyphenyl substituent provides electron-donating methoxy groups, contrasting with the electron-withdrawing trifluoromethoxy group in or the hydrophobic methylthio group in .

Physicochemical and Functional Implications

  • Electronic Effects: Methoxy groups (target compound) enhance electron density on the aryl ring, possibly improving interactions with polar residues in target proteins.
  • Synthetic Accessibility : Analogs like and use propyl substituents, which may simplify synthesis compared to the bulkier butyl group in the target compound.

Research Findings and Limitations

  • NMR Data Analysis : Evidence from highlights that substituent changes (e.g., alkyl chain length, aryl groups) alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44), suggesting modifications to the compound’s electronic environment. These shifts could influence binding affinity or metabolic pathways.
  • Lumping Strategy Relevance: As noted in , compounds with similar cores but varying substituents (e.g., ) may exhibit comparable reactivity in certain conditions, enabling grouped analysis in reaction studies. However, pharmacological outcomes may diverge significantly due to substituent-specific effects.

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